molecular formula C9H18N2O B1363750 3-Cyclohexylpropanohydrazide CAS No. 81975-20-4

3-Cyclohexylpropanohydrazide

Cat. No.: B1363750
CAS No.: 81975-20-4
M. Wt: 170.25 g/mol
InChI Key: KIRFVQALDHTBPN-UHFFFAOYSA-N
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Description

3-Cyclohexylpropanohydrazide is an organic compound with the molecular formula C9H18N2O It is a hydrazide derivative of 3-cyclohexylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclohexylpropanohydrazide can be synthesized from 3-cyclohexylpropanoic acid. One common method involves the reaction of 3-cyclohexylpropanoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to yield this compound .

Reaction Conditions:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments for larger-scale reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylpropanohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of cyclohexylpropanoic acid or cyclohexylpropanone.

    Reduction: Formation of cyclohexylpropanamine or cyclohexylpropanol.

    Substitution: Formation of various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexylpropanohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Potential use in the study of enzyme inhibitors and biochemical pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-cyclohexylpropanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexylpropanoic acid: The parent compound from which 3-cyclohexylpropanohydrazide is derived.

    Cyclohexylpropanoic acid hydrazide: A closely related compound with similar chemical properties.

    Cyclohexylpropanoic acid methyl ester: Another derivative of 3-cyclohexylpropanoic acid with different functional groups.

Uniqueness

This compound is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other derivatives .

Properties

IUPAC Name

3-cyclohexylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h8H,1-7,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRFVQALDHTBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70364222
Record name 3-cyclohexylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81975-20-4
Record name 3-cyclohexylpropanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70364222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclohexylpropanehydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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